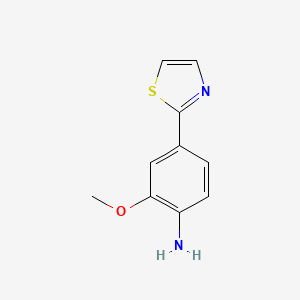

2-Methoxy-4-(thiazol-2-yl)aniline

Description

Properties

Molecular Formula |

C10H10N2OS |

|---|---|

Molecular Weight |

206.27 g/mol |

IUPAC Name |

2-methoxy-4-(1,3-thiazol-2-yl)aniline |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-6-7(2-3-8(9)11)10-12-4-5-14-10/h2-6H,11H2,1H3 |

InChI Key |

QPPUNQJPKPTXRL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC=CS2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(thiazol-2-yl)aniline typically involves the reaction of 2-aminothiazole with 2-methoxyaniline under specific conditions. One common method includes the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(thiazol-2-yl)aniline can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde or methoxybenzoic acid, while nitration can produce nitro derivatives of the compound .

Scientific Research Applications

2-Methoxy-4-(thiazol-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The thiazole ring is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in certain contexts .

Comparison with Similar Compounds

4-(Thiazol-2-yl)aniline

- Structure : Lacks the methoxy group at the 2-position (CAS 193017-26-4) .

- Molecular Weight : 176.24 g/mol vs. 206.25 g/mol for 2-Methoxy-4-(thiazol-2-yl)aniline.

- Impact of Methoxy Group : The methoxy substituent in this compound increases electron density on the aromatic ring, enhancing its electron-donating capacity and solubility in polar solvents .

N,N-Dimethyl-4-(thiazol-2-yl)aniline

- Structure: Features dimethylamino instead of methoxy at the 2-position.

- Electronic Properties: The dimethylamino group is a stronger electron donor than methoxy, leading to higher ionization energy (8.2 eV vs. 8.5 eV for methoxy derivatives) and altered dipole moments .

Heterocyclic Variations

Benzo[d]thiazole Derivatives

- Example : 4-(Benzo[d]thiazol-2-yl)aniline (3a in ).

- Biological Activity : Exhibits antimicrobial efficacy (MIC = 2–8 µg/mL) , outperforming simpler thiazole derivatives due to enhanced π-π stacking with microbial targets.

- Synthetic Yield : 60% for 3a vs. higher yields (e.g., 69% for fluorinated analogue 3j) , indicating substituents like fluorine improve reaction efficiency.

Fluorinated Derivatives

- Example : 4-(7-Fluorobenzo[d]thiazol-2-yl)aniline (3j).

- Impact of Fluorine : Fluorine increases electronegativity, improving metabolic stability and binding affinity in drug design .

Substituent Effects on Pharmacological Properties

Electronic and Solubility Properties

Environmental and Toxicological Profiles

- This compound: Limited toxicity data; however, structurally related compounds like 2-Methoxy-4-(2-sulfatoethylsulfonyl)aniline show environmental persistence and algal toxicity (EC₅₀ = 3.02 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.